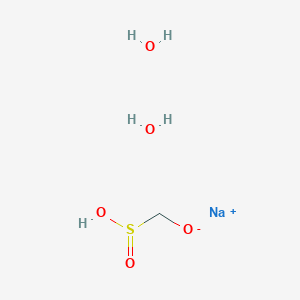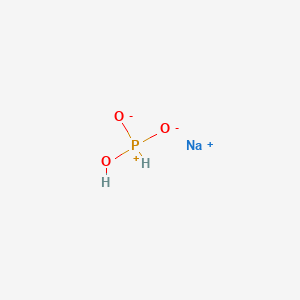![molecular formula C5H14Cl2N4O3 B8231465 (2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride](/img/structure/B8231465.png)
(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride is a complex organic compound with the molecular formula C5H14Cl2N4O3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both amino and hydroxyamino groups, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Amino Group:
Hydroxyamino Group Addition: The hydroxyamino group is introduced via a hydroxylation reaction, which may involve the use of oxidizing agents such as hydrogen peroxide or other suitable reagents.
Iminomethylation: The iminomethyl group is added through a condensation reaction with formaldehyde or a similar aldehyde compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the iminomethyl group to an amine, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyamino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Oxo derivatives
Reduction Products: Amino derivatives
Substitution Products: Alkylated or acylated derivatives
Applications De Recherche Scientifique
(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays and as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyamino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanoic acid, 2-amino-4-fluoro-, methyl ester, hydrochloride (1:1)
- Butanoic acid, 4-[(2-methoxy-2-oxoethyl)amino]-, methyl ester, hydrochloride (1:1)
Uniqueness
(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3.2ClH/c6-4(5(10)11)1-2-7-3-8-9-12;;/h3-4,9,12H,1-2,6H2,(H,7,8)(H,10,11);2*1H/t4-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVWGAPEOQHWHI-FHNDMYTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=CNNO)C(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=CNNO)[C@@H](C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8231411.png)



![2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic Acid](/img/structure/B8231463.png)

![[1-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1-(6-methoxyquinolin-4-yl)propyl] hydrogen carbonate](/img/structure/B8231478.png)

![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(E)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8231487.png)
